molecular formula C13H21ClN2O4S B1465085 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride CAS No. 1315367-02-2

1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride

Cat. No. B1465085
M. Wt: 336.84 g/mol
InChI Key: XSBWUTCBIZINBU-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1315367-02-2 . It has a molecular weight of 336.84 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O4S.ClH/c1-18-12-4-3-11 (9-13 (12)19-2)20 (16,17)15-7-5-10 (14)6-8-15;/h3-4,9-10H,5-8,14H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.84 . It’s a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Properties and Tubulin Polymerization Inhibition

A study highlights the synthesis and biological evaluation of derivatives showing significant anticancer activity. Specifically, compounds related to 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride inhibited tubulin polymerization by binding at the colchicine site, showcasing high levels of activity against a panel of cancer cell lines. This suggests its potential application in cancer research, particularly in the development of novel anticancer agents (Pettit et al., 2003).

Supramolecular Chemistry and Halogen Bonding

Research on the co-crystallization of dihalobenzenesulfonylamines with various bases, including structures related to 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride, unveils their organization into lamellar layers. This study provides insights into the role of halogen-specific recognition patterns in supramolecular assemblies, potentially informing the design of new molecular materials (Hamann et al., 2002).

Insecticidal Activities

A series of novel α-aminophosphonates containing the tosyl piperidinyl moiety were synthesized and demonstrated insecticidal activity against Plutella xylostella. This showcases the compound's application in the development of new insecticides, highlighting its potential utility in agricultural sciences (Jiang et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Derivatives of 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride have been synthesized and evaluated for their inhibitory activities against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. These studies suggest potential therapeutic applications, particularly in designing inhibitors for enzymes relevant to various diseases (Khalid et al., 2013).

Solid-Phase Synthesis of Polyamines

The compound has facilitated the solid-phase synthesis of polyamines, including piperidine and piperazine moieties. This method could be applied in the synthesis of novel analogs of wasp polyamine toxins, indicating its use in synthesizing biologically active compounds (Olsen et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S.ClH/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-7-5-10(14)6-8-15;/h3-4,9-10H,5-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBWUTCBIZINBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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